molecular formula C19H17N5O3 B11005672 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B11005672
M. Wt: 363.4 g/mol
InChI Key: YGBZQZMMSALJQS-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the study of JAK-STAT signaling pathway dysregulation, which is implicated in a range of hematological malignancies and autoimmune disorders. This compound exhibits high selectivity for JAK2 over other JAK family members, such as JAK3, making it a critical tool for dissecting the specific role of JAK2-driven signaling in disease models. Researchers utilize this inhibitor to investigate the pathogenesis and potential treatment strategies for myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis, where activating mutations in JAK2 (e.g., JAK2 V617F) are a hallmark. The JAK-STAT pathway is also a validated target in inflammatory conditions such as rheumatoid arthritis. By potently inhibiting JAK2 autophosphorylation and subsequent downstream STAT phosphorylation, this compound allows for the functional analysis of pathway blockade on cell proliferation, apoptosis, and inflammatory cytokine production in vitro and in vivo. Its optimized structure, featuring a 1,2,4-oxadiazole core, contributes to its strong binding affinity and pharmacokinetic properties, facilitating its use in preclinical research. Ongoing studies continue to explore its utility in understanding JAK2's role in the tumor microenvironment and its potential synergistic effects with other targeted therapies.

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C19H17N5O3/c1-26-17-6-4-14(11-21-17)22-16(25)5-7-18-23-19(24-27-18)13-3-2-12-8-9-20-15(12)10-13/h2-4,6,8-11,20H,5,7H2,1H3,(H,22,25)

InChI Key

YGBZQZMMSALJQS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amidoximes

The oxadiazole core is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. For example:

Amidoxime+AClBase, DMF1,2,4-Oxadiazole+H2O+HCl\text{Amidoxime} + \text{ACl} \xrightarrow{\text{Base, DMF}} \text{1,2,4-Oxadiazole} + \text{H}_2\text{O} + \text{HCl}

Key Conditions :

  • Reagents : Trifluoroacetic anhydride (TFAA) or thionyl chloride as activating agents.

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM).

  • Temperature : 0–25°C to minimize side reactions.

Table 1 : Optimization of Oxadiazole Synthesis

Starting MaterialActivatorSolventYield (%)Purity (%)
Indole-6-carboxamidoximeTFAADMF7895
Indole-6-carbonyl chloride-DCM6588

Indole-Oxadiazole Coupling

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between oxadiazole boronic esters and halogenated indoles is a cornerstone of this step:

Oxadiazole-Bpin+Indole-BrPd(PPh3)4,BaseIndole-Oxadiazole+Byproducts\text{Oxadiazole-Bpin} + \text{Indole-Br} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Indole-Oxadiazole} + \text{Byproducts}

Protocol from Patent Literature :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2–5 mol%).

  • Base : Aqueous sodium carbonate (2.0 M).

  • Solvent System : Toluene:ethanol (2:1 v/v).

  • Temperature : 80°C for 4.5 hours.

  • Yield : 93%.

Critical Notes :

  • Degassing with argon is essential to prevent catalyst oxidation.

  • Post-reaction purification via silica gel chromatography (hexanes:ethyl acetate = 9:1) ensures >95% purity.

Propanamide Side-Chain Installation

Amide Bond Formation

The propanamide moiety is introduced via nucleophilic acyl substitution:

3-Chloropropanoyl chloride+6-Methoxypyridin-3-amineEt3NPropanamide Intermediate\text{3-Chloropropanoyl chloride} + \text{6-Methoxypyridin-3-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Propanamide Intermediate}

Optimized Conditions :

  • Base : Triethylamine (2.5 equiv).

  • Solvent : Tetrahydrofuran (THF) at 0°C.

  • Reaction Time : 2 hours.

  • Yield : 89% (after recrystallization from ethyl acetate).

Integrated Synthetic Routes

Sequential vs. Convergent Approaches

Sequential Synthesis :

  • Oxadiazole formation → Indole coupling → Propanamide addition.

    • Total Yield : 52% (78% × 93% × 89%).

    • Advantage : Simplified intermediate isolation.

Convergent Synthesis :

  • Separate synthesis of indole-oxadiazole and propanamide fragments.

  • Final coupling via EDC/HOBt-mediated amidation.

    • Total Yield : 48% (lower due to steric hindrance).

Scale-Up Considerations and Industrial Relevance

Catalyst Recycling

Recent advances in immobilized palladium catalysts (e.g., Pd@SiO2) reduce costs by enabling catalyst reuse for up to five cycles without significant activity loss.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 120 (traditional) vs. 68 (flow-chemistry approaches).

  • E-factor : 45 kg waste/kg product (batch) vs. 22 kg waste/kg product (continuous) .

Chemical Reactions Analysis

Reaction Types:

    Substitution: The pyridine nitrogen is susceptible to nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on functional groups, it may undergo oxidation or reduction.

    Amide Hydrolysis: The amide linkage can be hydrolyzed under specific conditions.

Common Reagents:

    Bromine/Chlorine: For substitution reactions.

    Hydrogen Peroxide (H₂O₂): For oxidation.

    Lithium Aluminum Hydride (LiAlH₄): For reduction.

Major Products:

    Hydrolysis: Yields the corresponding carboxylic acid and amine.

    Substitution: Various derivatives with modified substituents.

Scientific Research Applications

The compound 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its scientific research applications, including biological activities, mechanisms of action, and relevant case studies.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can inhibit the proliferation of HeLa cells with an IC50 value of approximately 15 µM. This suggests its potential as a candidate for anticancer drug development.

Compound Cell Line IC50 (µM)
This CompoundHeLa15
Other Indole DerivativeHeLa25
Fluorinated AnalogLLC-MK280

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies focusing on its interaction with bacterial enzymes indicate that it may inhibit the growth of certain strains by interfering with their metabolic pathways. Further investigation into its spectrum of activity is warranted.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative disease models.

Study 1: Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxic effects of various indole-based compounds, including this one. The results indicated significant inhibitory effects on cell viability in HeLa cells, reinforcing the need for further exploration in cancer therapeutics.

Study 2: Antimicrobial Screening

In another investigation, the compound was screened for antimicrobial activity against a panel of bacterial strains. Results showed varying degrees of effectiveness, suggesting further structural optimization could enhance its potency.

Study 3: Neuroprotective Activity

A recent study assessed the neuroprotective effects of the compound using cellular models subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and reactive oxygen species levels compared to untreated controls.

Mechanism of Action

The precise mechanism remains elusive, but it likely involves interactions with cellular targets. Further studies are needed to unravel its effects on specific pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound shares a 3-(1,2,4-oxadiazol-5-yl)propanamide scaffold with several analogs, differing in substituents on the oxadiazole and amide termini. Key comparisons are summarized below:

Compound Name Oxadiazole Substituent Amide Substituent Molecular Weight Notable Features
Target Compound 1H-Indol-6-yl 6-Methoxypyridin-3-yl ~375.4* High aromaticity; potential CNS activity
3-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(6-Methoxypyridin-3-yl)Propanamide (STL310204) 2-Chlorophenyl 6-Methoxypyridin-3-yl 358.78 Enhanced lipophilicity (Cl substituent)
N-[2-(Furan-2-yl)ethyl]-3-[3-(1H-Indol-6-yl)-1,2,4-Oxadiazol-5-yl]Propanamide 1H-Indol-6-yl 2-(Furan-2-yl)ethyl 350.4 Reduced steric bulk; furan for solubility
3-(3-(2-Fluoro-4-Nitrophenyl)-1,2,4-Oxadiazol-5-yl)-N-(9-Ethyl-9H-Carbazol-3-yl)Propanamide (6d) 2-Fluoro-4-nitrophenyl 9-Ethylcarbazol-3-yl ~454.4* Electron-withdrawing groups; fluorophore
3-(3-(6-Bromopyridin-3-yl)-1,2,4-Oxadiazol-5-yl)-N-(9-Ethyl-9H-Carbazol-3-yl)Propanamide (6c) 6-Bromopyridin-3-yl 9-Ethylcarbazol-3-yl ~480.3* Halogen for cross-coupling; bulky carbazol

*Estimated based on molecular formula.

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The target compound’s indole (electron-rich) contrasts with analogs bearing halogen or nitro groups (e.g., 6d), which may alter reactivity or target selectivity .
  • Biological Implications : The 6-methoxypyridine group in the target and STL310204 may enhance solubility compared to carbazol or furan derivatives, critical for oral bioavailability .

Biological Activity

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide is a complex organic compound that combines an indole moiety with an oxadiazole ring and a pyridine derivative. This structural configuration suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C17H19N5O3C_{17}H_{19}N_{5}O_{3} with a molecular weight of approximately 341.37 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing indole and oxadiazole structures exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under consideration has been evaluated for its potential in various biological assays.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, related compounds have demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 7.80 µg/mL against these pathogens .

Cytotoxicity Studies

Cytotoxicity assays using various cell lines (e.g., L929 fibroblasts, A549 lung cancer cells) reveal that certain derivatives exhibit selective cytotoxicity. For example, compounds tested at concentrations ranging from 6 µM to 200 µM showed variable effects on cell viability, indicating potential for targeted therapeutic applications. Notably, some derivatives increased cell viability at lower concentrations while exhibiting toxicity at higher doses .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the indole moiety can form hydrogen bonds with key residues in target proteins, enhancing inhibitory activity against enzymes involved in disease pathways. This mechanism is pivotal in its antimicrobial and anticancer effects.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of structural elements. Here’s a comparison table highlighting some related compounds and their unique features:

Compound Name Structure Unique Features
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidinContains thioxothiazolidin ringExhibits broad-spectrum antimicrobial activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-propanamideSimilar thiadiazole moietyPotential anti-inflammatory properties
2-amido-3-(1H-indol-3-yl)-N-substituted-propanamidesVarious substitutions on propanamideEnhanced binding affinity to specific targets

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, indole derivatives have been noted for their effectiveness against resistant bacterial strains and their potential role in cancer therapy due to their cytotoxic properties against tumor cells .

Example Study: Antibacterial Efficacy

In a study examining the antibacterial efficacy of several indole derivatives, it was found that specific modifications to the oxadiazole ring significantly enhanced activity against Staphylococcus species. The study concluded that structural diversity plays a crucial role in determining the biological outcomes .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can structural purity be ensured?

The compound’s synthesis typically involves coupling an oxadiazole-containing propanoic acid derivative with 6-methoxypyridin-3-amine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDAC) with catalytic 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM) at 0°C .
  • Purification : Post-reaction, solvent evaporation followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the product. Structural confirmation requires 1H/13C NMR to verify proton environments (e.g., indole NH, methoxy groups) and HRMS for molecular ion validation .

Basic: Which analytical techniques are critical for characterizing its molecular structure and confirming batch consistency?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the indole NH (~δ 10-12 ppm), oxadiazole protons (δ 8.5-9.5 ppm), and methoxy groups (δ 3.8-4.0 ppm). Discrepancies in integration ratios may indicate impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (e.g., [M+H]+ ion) with ≤ 5 ppm error.
  • HPLC-PDA : Monitor purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers optimize coupling reaction yields when synthesizing analogous oxadiazole-amide derivatives?

  • Solvent and Temperature Control : Use anhydrous DCM at 0°C to minimize side reactions (e.g., oxadiazole ring degradation). Gradual warming to room temperature ensures complete coupling .
  • Stoichiometric Adjustments : Employ 1.1 equivalents of amine to drive the reaction to completion, particularly for sterically hindered substrates.
  • Catalyst Screening : Test alternatives to EDAC, such as HATU or DCC, which may improve yields for specific substrates .

Advanced: What computational strategies are effective for predicting binding modes with biological targets like CB2 receptors?

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into CB2 receptor crystal structures (PDB: 5ZTY). Focus on interactions between the oxadiazole ring and receptor residues (e.g., π-π stacking with Phe117) .
  • MD Simulations : Perform 100 ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) to validate binding poses .

Advanced: How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

  • Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the amide bond) by acquiring spectra at 25°C and 60°C.
  • COSY/HSQC Experiments : Identify scalar couplings between adjacent protons (e.g., indole H6 and oxadiazole H3) to resolve overlapping signals .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl oxadiazole-pyrrolidine derivatives) to assign ambiguous peaks .

Advanced: What strategies are recommended for designing analogs with improved pharmacokinetic properties?

  • Substituent Modification : Replace the 6-methoxypyridine group with 5-tert-butylisoxazole to enhance metabolic stability. Assess bioavailability via Caco-2 permeability assays .
  • Prodrug Approaches : Introduce ester moieties at the propanamide chain to improve solubility. Hydrolysis studies in simulated gastric fluid can validate release kinetics .

Advanced: How can researchers evaluate in vitro activity against Hedgehog signaling pathways, and what controls are essential?

  • Gli-luciferase Reporter Assays : Treat Smo-transfected HEK293 cells with the compound (1–10 µM) and measure luciferase activity. Use cyclopamine as a positive control .
  • Dose-Response Curves : Calculate IC50 values using non-linear regression. Include DMSO vehicle controls to rule out solvent toxicity.
  • Off-Target Screening : Test against related GPCRs (e.g., 5-HT6) to confirm selectivity. Radioligand displacement assays with [3H]GR 125,743 are recommended .

Advanced: What crystallographic techniques are suitable for resolving its 3D structure, and how can twinning issues be addressed?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/methanol). Use SHELXL for refinement, applying TWIN/BASF commands to model twinned datasets .
  • Data Collection : Optimize resolution (<1.0 Å) with synchrotron radiation. For twinned crystals, merge data from multiple domains using CELL_NOW.

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